molecular formula C9H10N4O B2428092 7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 1239771-06-2

7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one

Cat. No.: B2428092
CAS No.: 1239771-06-2
M. Wt: 190.206
InChI Key: KYCZZOUYSNRKEM-UHFFFAOYSA-N
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Description

7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a heterocyclic compound that belongs to the class of triazinoindazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused triazine and indazole ring system, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with suitable diketones or aldehydes, followed by cyclization to form the triazinoindazole core. The reaction conditions often include heating in the presence of a catalyst or under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalytic systems, and purification techniques such as crystallization or chromatography to obtain the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazinoindazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or acyl groups.

Scientific Research Applications

7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]indazole
  • 7,8,9,10-tetrahydro[1,2,4]triazolo[5,1-a]indazole
  • 7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-b]indazole

Uniqueness

7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one is unique due to its specific ring fusion and the presence of the triazine and indazole moieties. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

7,8,9,10-tetrahydro-2H-[1,2,4]triazino[4,5-b]indazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c14-9-8-6-3-1-2-4-7(6)12-13(8)5-10-11-9/h5H,1-4H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCZZOUYSNRKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=NNC(=O)C3=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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